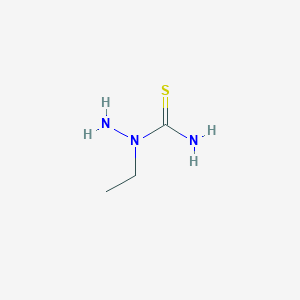

1-Ethylhydrazine-1-carbothioamide

Description

Structure

3D Structure

Properties

CAS No. |

21149-57-5 |

|---|---|

Molecular Formula |

C3H9N3S |

Molecular Weight |

119.19 g/mol |

IUPAC Name |

1-amino-1-ethylthiourea |

InChI |

InChI=1S/C3H9N3S/c1-2-6(5)3(4)7/h2,5H2,1H3,(H2,4,7) |

InChI Key |

XVMFARGXMVBCLW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C(=S)N)N |

Origin of Product |

United States |

Historical Context and Significance Within Thiosemicarbazide Chemistry

The study of thiosemicarbazides, the class of compounds to which 1-Ethylhydrazine-1-carbothioamide belongs, has a rich history rooted in the early 20th century with initial investigations into hydrazine (B178648) derivatives. Thiosemicarbazide (B42300), the parent molecule with the chemical formula H₂NC(S)NHNH₂, is structurally related to thiourea (B124793), and its derivatives are notable for their ability to act as ligands for transition metals. wikipedia.org Early synthetic routes to thiosemicarbazides involved the hydrazinolysis of thiourea or the reaction of hydrazine with carbon disulfide under basic conditions. A significant milestone in the history of these compounds was the discovery of the biological activity of thiosemicarbazones (derivatives formed by the condensation of thiosemicarbazides with aldehydes or ketones), which spurred further research. For instance, thiosemicarbazide itself was identified as having activity against Mycobacterium tuberculosis in the 1940s, a discovery that propelled the development of related drugs. taylorandfrancis.com The period between the 1960s and 1980s saw a surge in research focused on the cyclization reactions of thiosemicarbazides to form various heterocyclic systems like thiadiazoles, thiazolidinones, and triazoles. mdpi.comThis demonstrated the versatility of thiosemicarbazides as foundational building blocks in heterocyclic chemistry. In recent decades, the focus has shifted towards synthesizing derivatives with diverse substituents to modulate their biological activities, including antimicrobial, anticancer, and antiviral properties. nih.gov

Structural Classification and Nomenclature of Hydrazinecarbothioamides

Hydrazinecarbothioamides are systematically named and classified based on the substitution patterns on the hydrazine (B178648) and thioamide nitrogen atoms. The parent compound, thiosemicarbazide (B42300), is formally named hydrazinecarbothioamide according to IUPAC nomenclature. wikipedia.orgepa.gov The structure of these compounds is characterized by a hydrazine moiety (-NH-NH₂) linked to a carbothioamide group (-C(=S)-NH₂). Substitutions can occur at any of the nitrogen atoms. The numbering of the nitrogen atoms is key to the nomenclature, as shown in the general structure of thiosemicarbazide. juniv.edu For "1-Ethylhydrazine-1-carbothioamide," the name indicates an ethyl group (-CH₂CH₃) attached to the nitrogen atom at position 1 of the hydrazinecarbothioamide backbone. However, it is important to note that the common literature and database naming conventions can sometimes vary. For instance, N-ethylthiosemicarbazide is often referred to as 4-ethyl-3-thiosemicarbazide (B82095) or N-ethylhydrazinecarbothioamide, where the ethyl group is on the terminal nitrogen of the thioamide moiety. nist.govThe specific compound "this compound" implies substitution on the nitrogen adjacent to the other hydrazine nitrogen.

These compounds are part of a larger family of thiourea (B124793) derivatives and are classified based on the nature of the substituent (e.g., alkyl, aryl) and its position on the hydrazinecarbothioamide skeleton. juniv.eduTable 1: Structural Classification and Nomenclature Examples

| Compound Name | IUPAC Name | Substituent(s) | Position of Substitution |

| Thiosemicarbazide | Hydrazinecarbothioamide | None | N/A |

| 4-Ethylthiosemicarbazide | N-Ethylhydrazinecarbothioamide | Ethyl | N4 |

| 2-Phenylthiosemicarbazide | 2-Phenylhydrazine-1-carbothioamide | Phenyl | N2 |

| N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide | N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide | 3-chloro-2-methylphenyl | N4 |

This table illustrates the systematic naming based on substituent position on the core hydrazinecarbothioamide structure.

Overview of Academic Research Trajectories for 1 Ethylhydrazine 1 Carbothioamide and Analogues

Direct Synthetic Routes to the Parent Compound

The direct synthesis of this compound and related N-substituted thiosemicarbazides is most commonly achieved through the reaction of a corresponding hydrazine (B178648) with an isothiocyanate. The fundamental reaction involves the nucleophilic addition of the hydrazine to the electrophilic carbon atom of the isothiocyanate.

A primary route involves the reaction of ethylhydrazine (B1196685) with a source of the thiocarbonyl group. Alternatively, and more frequently described for substituted analogues, is the reaction of a hydrazide with an alkyl isothiocyanate. For example, various carbothioamide derivatives are synthesized by refluxing a hydrazide with the appropriate alkyl isothiocyanate in a solvent like ethanol (B145695). mdpi.com This general methodology is applicable for the synthesis of the parent this compound, typically by reacting ethylhydrazine with a thiocyanic acid salt or by reacting ethyl isothiocyanate with hydrazine.

| Reactant 1 | Reactant 2 | Product | Conditions |

| Hydrazide | Alkyl Isothiocyanate | N-Alkylhydrazine-1-carbothioamide | Reflux in Ethanol |

| Ethylhydrazine | Thiocyanic acid salt | This compound | Varies |

| Hydrazine | Ethyl isothiocyanate | This compound | Varies |

Synthesis of N-Ethylhydrazine-1-carbothioamide Schiff Bases and Related Imines

Schiff bases, or imines, are a significant class of derivatives synthesized from this compound. These compounds are formed through the condensation reaction between the terminal primary amine group of the thiosemicarbazide moiety and a carbonyl group of an aldehyde or ketone. organic-chemistry.orgredalyc.org This reaction is typically catalyzed by an acid and involves the elimination of a water molecule.

The general reaction can be represented as: R-CHO (Aldehyde) + H₂NNHCSNHEt → R-CH=NNHCSNHEt + H₂O R₂C=O (Ketone) + H₂NNHCSNHEt → R₂C=NNHCSNHEt + H₂O

Detailed research has demonstrated the synthesis of various Schiff bases. For instance, (2E)-2-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}-N-ethylhydrazine-1-carbothioamide was synthesized via the condensation of N-ethylhydrazine-1-carbothioamide with 4-(diethylamino)-2-hydroxybenzaldehyde. worldsresearchassociation.com Similarly, other studies report the synthesis of thiosemicarbazone derivatives using a solvent-free technique with silica (B1680970) gel as a support material or via conventional refluxing in a suitable solvent like ethanol. ajol.info The resulting Schiff bases are often crystalline solids and can be purified by recrystallization. iucr.org

| Carbonyl Compound | Product |

| 4-(diethylamino)-2-hydroxybenzaldehyde | (2E)-2-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}-N-ethylhydrazine-1-carbothioamide worldsresearchassociation.com |

| 4-hydroxybenzaldehyde | (E)-2(4-hydroxybenzylidene)-N-methylhydrazine-1-carbothioamide tarc.edu.my |

| 2,4-Dichlorobenzaldehyde | 1-(2,4-Dichlorobenzylidene)-4-ethylthiosemicarbazide iucr.org |

| 3-Hydroxypyridine-2-carbaldehyde | 3-Hydroxypyridine-2-carbaldehyde N-ethylthiosemicarbazone researchgate.net |

Derivatization Strategies via Isothiocyanate Condensation Reactions

Derivatization of hydrazine compounds through condensation with isothiocyanates is a fundamental strategy for creating a wide range of thiosemicarbazide analogues. nih.govresearchgate.net This approach is particularly useful for synthesizing N4-substituted-1-ethylhydrazine-1-carbothioamides. The reaction involves the nucleophilic attack of a hydrazine derivative on the carbon atom of an isothiocyanate.

For example, the synthesis of 2-(aroyl)-N-ethylhydrazine-1-carbothioamides involves the reaction of an aromatic acid hydrazide with ethyl isothiocyanate. mdpi.com This method allows for the introduction of various substituents on the N4-position of the thiosemicarbazide backbone, which can significantly influence the molecule's chemical properties. The reactions are typically carried out by refluxing the reactants in a solvent such as ethanol. mdpi.comnih.gov

| Hydrazine Derivative | Isothiocyanate | Product Class |

| 4-(5(6)-Substituted-1H-benzimidazol-2-yl)benzoic acid hydrazide | Ethyl isothiocyanate | 2-(4-(5(6)-Substituted-1H-benzimidazol-2-yl)benzoyl)-N'-ethyl-hydrazine-1-carbothioamide mdpi.com |

| 2-(9H-carbazol-9-yl)acetohydrazide | Phenyl isothiocyanate | 2-(2-(9H-carbazol-9-yl)acetyl)-N-phenylhydrazine-1-carbothioamide nih.gov |

| 2-(9H-carbazol-9-yl)acetohydrazide | Benzyl isothiocyanate | 2-(2-(9H-carbazol-9-yl)acetyl)-N-benzylhydrazine-1-carbothioamide nih.gov |

Heterocyclic Synthesis from this compound Precursors

This compound and its derivatives are invaluable precursors for synthesizing a variety of heterocyclic compounds due to the reactive nature of the thioamide and hydrazine functionalities.

The 1,2,4-triazole (B32235) ring system is readily accessible from thiosemicarbazide precursors. A common method involves the cyclization of acylthiosemicarbazides. pensoft.netscispace.com For instance, 2-(aroyl)-N-ethylhydrazine-1-carbothioamides can be cyclized to form 4-ethyl-5-aryl-4H-1,2,4-triazole-3-thiols. This transformation is typically achieved by refluxing the acylthiosemicarbazide in an alkaline medium, such as an aqueous solution of sodium hydroxide. mdpi.com The mechanism involves an intramolecular nucleophilic attack of a nitrogen atom on the carbonyl carbon, followed by dehydration. Microwave-assisted synthesis has also been reported as an efficient method for preparing 1,2,4-triazole derivatives from thiosemicarbazide precursors. scribd.comorganic-chemistry.org

| Precursor | Reagent/Condition | Product |

| 2-(Aroyl)-N-ethylhydrazine-1-carbothioamide | NaOH, Reflux | 4-Ethyl-5-aryl-4H-1,2,4-triazole-3-thiol mdpi.com |

| Thiocarbohydrazide + Aliphatic Acid | Microwave Irradiation | 4-Amino-3-alkyl-5-mercapto-1,2,4-triazole scispace.com |

| Aryl Hydrazide + Hydrazine Hydrate (B1144303) | Microwave Irradiation | N4-amino 1,2,4-triazoles pensoft.netscispace.com |

1,3,4-Thiadiazoles are another class of heterocycles frequently synthesized from thiosemicarbazide derivatives. The most prevalent method is the acid-catalyzed cyclization of thiosemicarbazides or their corresponding thiosemicarbazones. researchgate.netorganic-chemistry.org The reaction of a thiosemicarbazide with a carboxylic acid in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or concentrated sulfuric acid, leads to the formation of 2-amino-5-substituted-1,3,4-thiadiazoles. researchgate.netnih.gov

For the synthesis of 1,3,4-thiadiazines, thiosemicarbazides can be reacted with α-halocarbonyl compounds or other reagents containing two electrophilic centers. arkat-usa.org For example, the reaction of thiosemicarbazide with bromo rhodanine (B49660) has been shown to yield a fused 1,3,4-thiadiazine derivative. arkat-usa.org

| Precursor(s) | Reagent/Condition | Product Class |

| Thiosemicarbazide + Carboxylic Acid | POCl₃ or PPA | 2-Amino-5-substituted-1,3,4-thiadiazole researchgate.net |

| Thiosemicarbazone | I₂-mediated oxidative cyclization | 2-Amino-substituted-1,3,4-thiadiazole organic-chemistry.org |

| Thiosemicarbazide | Concentrated Mineral Acid | 2-Amino-1,3,4-thiadiazole (B1665364) researchgate.net |

| Thiosemicarbazide + Bromo rhodanine | - | Fused 1,3,4-Thiadiazine arkat-usa.org |

Pyrazolines are five-membered heterocyclic compounds that can be synthesized from thiosemicarbazide precursors. A widely used method is the reaction of α,β-unsaturated aldehydes or ketones (chalcones) with thiosemicarbazides in a suitable solvent, often under basic conditions. researchgate.net The reaction proceeds via a Michael addition of the hydrazine nitrogen to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to yield the pyrazoline ring. biomedpharmajournal.org

The synthesis of pyridazines from these precursors is less direct but can be achieved by further transformation of pyrazole (B372694) intermediates. For example, pyrazole derivatives containing ester functionalities can be reacted with hydrazine hydrate to form the corresponding fused pyrazolo[3,4-d]pyridazines. mdpi.com This reaction involves the cyclization of the hydrazine with the ester and another carbonyl group within the pyrazole structure.

| Reactants | Product Class |

| Chalcone + Thiosemicarbazide | Pyrazoline researchgate.net |

| Substituted Hydrazonoyl Bromide + Active Methylene (B1212753) Reagent | Pyrazole mdpi.com |

| Substituted Pyrazole + Hydrazine Hydrate | Pyrazolo[3,4-d]pyridazine mdpi.com |

Optimization of Reaction Conditions and Yields

The synthesis of this compound and its derivatives is a focal point of research due to their potential applications. The optimization of reaction conditions is crucial for maximizing product yields and ensuring the purity of the synthesized compounds. Key parameters that are often manipulated to achieve these goals include the choice of solvent, reaction temperature, and reaction time.

The primary synthetic route to N-substituted hydrazine-1-carbothioamides involves the reaction of a carbohydrazide (B1668358) with an appropriate isothiocyanate. nih.govnih.gov Various studies have explored different conditions to enhance the efficiency of this transformation for a range of derivatives.

For instance, the synthesis of 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides was achieved by heating adamantane-1-carbohydrazide (B96139) with equimolar amounts of the corresponding isothiocyanate in ethanol. nih.gov This highlights a common approach where ethanol serves as the solvent and elevated temperatures are used to drive the reaction to completion. Similarly, a series of novel carbazole hydrazine-carbothioamide derivatives were synthesized in high yields (ranging from 73% to over 90%) by reacting 2-(9H-carbazol-9-yl)acetohydrazide with various isothiocyanates. nih.gov

In the synthesis of thiosemicarbazide derivatives of pyrimidine, the reaction is carried out by heating the arylhydrazine and aryl isothiocyanate in ethanol. tandfonline.com Another example involves the preparation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-substituted-hydrazinecarbothioamides, where the reaction between 1-[(diethylamino)methyl]-1H-indole-2,3-dione derivatives and N4-aryl thiosemicarbazides is conducted under reflux in ethanol with a catalytic amount of glacial acetic acid. nih.gov The use of an acid catalyst in this case suggests a method to potentially increase the reaction rate.

The reaction time is another critical factor that is optimized. For the synthesis of 1-(5′-nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-aryl-thiosemicarbazides, the reaction mixture is refluxed for 3–4 hours. mdpi.com In the case of synthesizing 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole derivatives from 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, reaction times varied from 5 to 16 hours depending on the specific reactants, with tetrahydrofuran (B95107) or 1,4-dioxane (B91453) used as the solvent. mdpi.com

The following data table summarizes the yields obtained for various hydrazine-1-carbothioamide derivatives under different reaction conditions, illustrating the impact of substituents and methodologies on the reaction outcome.

| Starting Hydrazide | Isothiocyanate | Solvent | Conditions | Yield (%) | Reference |

| Adamantane-1-carbohydrazide | t-butyl isothiocyanate | Ethanol | Heating | - | nih.gov |

| Adamantane-1-carbohydrazide | Cyclohexyl isothiocyanate | Ethanol | Heating | - | nih.gov |

| 2-(9H-Carbazol-9-yl)acetohydrazide | p-tolyl isothiocyanate | - | - | 81 | nih.gov |

| 2-(9H-Carbazol-9-yl)acetohydrazide | Benzyl isothiocyanate | - | - | 86 | nih.gov |

| 2-(9H-Carbazol-9-yl)acetohydrazide | Bicyclo[2.2.1]heptan-2-yl isothiocyanate | - | - | 73 | nih.gov |

| 5-Nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide | Aromatic isothiocyanates | Anhydrous methyl alcohol | Reflux, 3-4 h | - | mdpi.com |

| 1-[(Diethylamino)methyl]-1H-indole-2,3-dione | N4-aryl thiosemicarbazides | Ethanol | Reflux, catalytic glacial acetic acid | - | nih.gov |

| Hydrazine-containing pyrimidine | Aryl isothiocyanate | Ethanol | Heating | - | tandfonline.com |

| 2-(9H-Fluoren-9-ylidene)hydrazine-1-carbothioamide | 1,3-dichloroacetone | Tetrahydrofuran | Reflux, 16 h | 78 | mdpi.com |

| 2-(9H-Fluoren-9-ylidene)hydrazine-1-carbothioamide | Ethyl 2-bromo-4'-chloroacetophenone | Tetrahydrofuran | Reflux, 5 h | 87 | mdpi.com |

Theoretical and Computational Chemistry of 1 Ethylhydrazine 1 Carbothioamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying hydrazine-1-carbothioamide systems due to its balance of accuracy and computational cost. It is extensively used to predict a wide range of molecular properties. worldsresearchassociation.comnih.gov

DFT calculations are fundamental in determining the most stable three-dimensional structure of a molecule by finding the minimum energy geometry on the potential energy surface. For derivatives of 1-ethylhydrazine-1-carbothioamide, geometry optimization is typically performed using functionals like B3LYP with basis sets such as 6-311G(d,p) or def2-SVP. dntb.gov.uaresearchgate.netnih.gov The optimized geometric parameters, such as bond lengths and angles, are often compared with experimental data from X-ray crystallography, showing good agreement and validating the computational model. researchgate.netresearchgate.net

These calculations are also crucial for exploring the energetic landscape of different tautomers, such as the keto-thione and enol-thiol forms, which can coexist in equilibrium. researchgate.net DFT can predict the relative stabilities of these forms, which is essential for understanding the molecule's reactivity and how it coordinates with metal ions. researchgate.netresearchgate.net For instance, studies on related compounds have shown that while the free ligand may exist in the keto-thione form, it can coordinate to metal ions in the deprotonated enol-thiol form. researchgate.net

The electronic properties of this compound systems are critical for understanding their reactivity and potential as pharmacophores. DFT is employed to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) mapping is another valuable analysis performed using DFT. The MEP map illustrates the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. worldsresearchassociation.comnih.gov For carbothioamide derivatives, MEP analysis typically reveals negative potential around the sulfur and oxygen atoms, indicating these are likely sites for electrophilic attack or coordination to metal ions, while the NH protons show positive potential. worldsresearchassociation.comresearchgate.net This analysis helps to predict sites of intermolecular interactions. nih.gov

Table 1: Electronic Properties of Hydrazine-1-carbothioamide Derivatives from DFT Calculations

This table presents representative data for related compounds to illustrate typical values obtained through DFT calculations.

| Compound/Complex | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 2-(2-aminobenzoyl)-N-ethylhydrazine-1-carbothioamide Ligand | -5.99 | -1.85 | 4.14 | dntb.gov.ua |

| Ni(II) complex of 2-(2-aminobenzoyl)-N-ethylhydrazine-1-carbothioamide | -5.63 | -2.99 | 2.64 | dntb.gov.ua |

| (2E)-2-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}-N-ethylhydrazine-1-carbothioamide | -5.59 | -1.74 | 3.85 | worldsresearchassociation.com |

DFT calculations are highly effective in predicting spectroscopic parameters, which aids in the structural characterization of newly synthesized compounds. Theoretical vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be calculated and compared with experimental data. worldsresearchassociation.comdntb.gov.uaacs.org

Calculated vibrational spectra often show good agreement with experimental FT-IR spectra after applying a scaling factor to account for anharmonicity and other systematic errors. researchgate.netresearchgate.net Similarly, 1H and 13C NMR chemical shifts can be predicted with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. acs.orgnih.gov This comparison helps to confirm the proposed molecular structure and assign specific spectral bands to vibrational modes or atoms in the molecule. worldsresearchassociation.comresearchgate.netacs.org

Table 2: Comparison of Experimental and DFT-Predicted Spectroscopic Data for 2-(2-bromo-4-fluorobenzoyl)-N-ethylhydrazine-1-carbothioamide

This table provides an example of the correlation between experimental and calculated data for a related structure.

| Spectroscopic Parameter | Experimental Value | Calculated Value | Reference |

|---|---|---|---|

| 1H NMR (NH-NH, ppm) | 10.44 | Not Reported | csfarmacie.cz |

| 1H NMR (S=C-NH, ppm) | 7.33-7.21 | Not Reported | csfarmacie.cz |

| IR (C=S stretch, cm-1) | ~840 | ~830 (Typical Range) | researchgate.net |

| IR (N-H stretch, cm-1) | ~3150-3300 | ~3200-3350 (Typical Range) | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are used to study the conformational flexibility of this compound derivatives and their interactions with the surrounding environment, such as solvent molecules or a biological receptor. researchgate.net By simulating the motions of atoms and molecules, MD can explore the conformational landscape, identify stable conformations, and analyze the stability of ligand-biomolecule complexes. nih.govexlibrisgroup.comcolab.ws For example, MD simulations have been used to confirm the stability of a docked pose of a ligand within a protein's active site, ensuring that the predicted binding mode is maintained over a period of nanoseconds. colab.ws

Molecular Docking Studies for Ligand-Biomolecule Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This method is widely applied to derivatives of this compound to screen for potential biological activity and to understand the molecular basis of this activity. worldsresearchassociation.comnih.gov Docking studies predict the binding affinity (usually as a docking score or binding energy) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the receptor's active site. researchgate.netcsfarmacie.czfrontiersin.org These studies have been used to investigate the potential of this class of compounds as anticancer agents by docking them into the active sites of proteins like cyclooxygenase (COX) enzymes or various cancer-related receptors. worldsresearchassociation.comcsfarmacie.cz The insights from docking can guide the design of more potent and selective inhibitors. dntb.gov.uaresearchgate.net

Table 3: Molecular Docking Results of this compound Derivatives with Biological Targets

This table summarizes findings from various docking studies on related compounds.

| Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| (2E)-2-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}-N-ethylhydrazine-1-carbothioamide | Colon cancer receptor (2hq6) | -8.1 | Not Specified | worldsresearchassociation.com |

| 5-(2-bromo-4-fluorophenyl)-4-ethyl-S-pentyl-4H-1,2,4-triazole-3-thiol | COX-1 | -7.843 | Not Specified | csfarmacie.cz |

| 2-(2-aminobenzoyl)-N-ethylhydrazine-1-carbothioamide Zn(II) complex | HCT-116 cancer protein | -6.89 | Asp145, Asp195, Lys143 | researchgate.net |

| Indole-thiosemicarbazone derivative | E. coli DNA gyrase | -8.9 | ASP-73, GLY-77, ILE-78 | nih.gov |

In Silico Prediction of Chemical Reactivity and Pathway Analysis

Computational methods are also employed to predict the chemical reactivity and potential metabolic pathways of this compound systems. Reactivity descriptors derived from DFT calculations, such as the HOMO-LUMO gap, electronegativity, and global hardness, provide a quantitative measure of a molecule's reactivity. researchgate.netnih.govfrontiersin.org MEP maps, as discussed earlier, highlight the most probable sites for metabolic reactions, such as oxidation or hydrolysis. worldsresearchassociation.comnih.gov Furthermore, some advanced computational studies can model entire reaction pathways, for example, the cyclization of a hydrazine-carbothioamide derivative to form a triazole ring, providing mechanistic insights. nih.gov In silico tools can also predict potential metabolism by cytochrome P450 enzymes, identifying which parts of the molecule are most susceptible to modification in a biological system. csfarmacie.czresearchgate.net

Coordination Chemistry of 1 Ethylhydrazine 1 Carbothioamide and Its Metal Complexes

Design Principles for N-Ethylhydrazine-1-carbothioamide-Based Ligands

The design of ligands based on the N-ethylhydrazine-1-carbothioamide framework leverages its inherent structural features to create versatile chelating agents. The core moiety contains sulfur and nitrogen atoms that can act as donor sites for metal coordination. By attaching this core to other molecular fragments, typically containing additional donor atoms like oxygen or nitrogen, polydentate ligands can be systematically constructed. researchgate.net

A key design strategy involves the condensation of a hydrazine (B178648) derivative with an aldehyde or ketone. nih.gov This reaction creates a Schiff base where the resulting azomethine nitrogen (-C=N-) provides an additional coordination site. For instance, reacting a carbohydrazide (B1668358) with an isothiocyanate yields a thiosemicarbazide (B42300) backbone ready for further functionalization. The N-ethyl group on the hydrazine influences the ligand's solubility and steric properties. u-szeged.hu

The design principles often aim to create ligands that can coordinate in different denticities (bidentate, tridentate, etc.), depending on the attached functional groups and the reaction conditions. researchgate.netmdpi.com For example, incorporating a 2-aminobenzoyl group results in a ligand capable of O, N, S coordination. researchgate.netdntb.gov.ua Similarly, attachment to a dihydroxy benzylidene group yields a potentially tridentate H₃L ligand. researchgate.netresearchgate.net The flexibility of the hydrazine-carbothioamide backbone allows it to form stable five- or six-membered chelate rings with metal ions, a favored arrangement in coordination chemistry. researchgate.net These design strategies enable the synthesis of complexes with specific geometries and electronic properties tailored for various applications.

Synthesis and Isolation of Transition and Lanthanide Metal Complexes

The synthesis of metal complexes with N-ethylhydrazine-1-carbothioamide-based ligands generally follows well-established procedures in coordination chemistry. The most common method involves the direct reaction of the ligand with a metal salt in a suitable solvent.

For transition metal complexes, the ligand is typically dissolved in a solvent such as ethanol (B145695) or methanol. mdpi.comuodiyala.edu.iq A solution of the corresponding metal salt, often a chloride, acetate, or sulfate, is then added, usually in a 1:1 or 1:2 metal-to-ligand molar ratio. researchgate.netuodiyala.edu.iq The reaction mixture is often heated under reflux for several hours to ensure completion of the reaction. mdpi.comnih.gov Upon cooling, the solid metal complex precipitates out of the solution and can be isolated by filtration, followed by washing with the solvent and drying. nih.gov For example, complexes of Cu(II), Co(II), Ni(II), and Zn(II) with 2-(2-aminobenzoyl)-N-ethylhydrazine-1-carbothioamide have been synthesized by reacting the ligand with the respective metal acetates. dntb.gov.ua

The synthesis of lanthanide complexes follows a similar methodology. Polydentate hydrazone-based ligands are reacted with lanthanide(III) nitrate (B79036) salts to yield complexes. mdpi.com These reactions can result in homodinuclear complexes where the flexible ligand bridges two metal centers. mdpi.com The stoichiometry of the resulting lanthanide complexes, such as 1:2 (metal:ligand), is determined through elemental and thermal analyses. scielo.org.coepu.edu.iq The isolation process for both transition and lanthanide complexes yields solid, often crystalline, products that are typically soluble in polar organic solvents like DMF and DMSO. nih.govnih.gov

Structural and Electronic Characterization of Metal Complexes

The structures and electronic properties of metal complexes derived from N-ethylhydrazine-1-carbothioamide are elucidated using a combination of spectroscopic and magnetic techniques.

Spectroscopic methods are indispensable for confirming the coordination of the ligand to the metal ion. Key techniques include Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy.

FTIR Spectroscopy: Infrared spectra provide direct evidence of which donor atoms are involved in chelation. Upon complexation, characteristic bands of the ligand show significant shifts. For instance, the ν(C=S) band of the thioamide group typically shifts to a lower frequency, indicating the involvement of the sulfur atom in coordination. Concurrently, the appearance of a new band at a lower wavenumber corresponding to ν(C-S) suggests tautomerization to the thiol form upon chelation. The ν(N-H) bands often disappear or shift, and a new band for the azomethine group ν(C=N) appears, confirming deprotonation and coordination through the nitrogen atom. researchgate.net If the ligand contains a carbonyl group, a shift in the ν(C=O) band indicates its participation in bonding. dntb.gov.ua

NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to characterize the ligand and confirm its structure. In the spectra of the diamagnetic metal complexes (like Zn(II)), the disappearance of the N²H proton signal from the free ligand provides strong evidence of deprotonation and coordination. researchgate.netdntb.gov.ua The chemical shifts of protons adjacent to the coordination sites, such as the ethyl group protons, are also affected. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions for transition metal complexes. The position and intensity of these bands are characteristic of the coordination environment around the metal ion (e.g., octahedral or square planar). researchgate.netdntb.gov.ua

Table 1: Key Spectroscopic Data for a Representative N-Ethylhydrazine-1-carbothioamide Derivative and its Metal Complexes

| Compound | Key IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) | UV-Vis λₘₐₓ (nm) | Reference |

|---|---|---|---|---|

| Free Ligand (H₃L) | ν(N-H): 3266, 3116; ν(C=O): 1640; ν(C=S): 840 | N²H: 10.44; Ethyl (CH₂): 3.65, (CH₃): 1.17 | - | researchgate.net, csfarmacie.cz, researchgate.net |

| Co(II) Complex | ν(N-H) disappears; ν(C=N): 1605; ν(C-O): 1365; ν(C-S): 750 | Paramagnetic | d-d transitions supporting octahedral geometry | researchgate.net |

| Ni(II) Complex | ν(N-H) disappears; ν(C=N): 1610; ν(C-O): 1370; ν(C-S): 755 | Paramagnetic | d-d transitions supporting octahedral geometry | researchgate.net |

| Cu(II) Complex | ν(N-H) disappears; ν(C=N): 1600; ν(C-O): 1360; ν(C-S): 745 | Paramagnetic | d-d transitions supporting square planar geometry | researchgate.net |

| Zn(II) Complex | ν(N-H) disappears; ν(C=N): 1608; ν(C-O): 1368; ν(C-S): 752 | N²H peak disappears | LMCT bands | researchgate.net |

The coordination geometry of the metal complexes is primarily inferred from electronic spectra and magnetic susceptibility measurements. researchgate.netresearchgate.net For example, Ni(II) complexes derived from N-ethylhydrazine-1-carbothioamide ligands often exhibit electronic spectra and magnetic moments consistent with a distorted octahedral geometry. researchgate.net Similarly, Co(II) complexes are also frequently found to adopt an octahedral arrangement. dntb.gov.ua

In contrast, Cu(II) complexes with these types of ligands often favor a square planar geometry. researchgate.netdntb.gov.ua The specific geometry is influenced by the ligand's denticity and the coordination preferences of the metal ion. For instance, a tridentate ligand can coordinate with a metal ion and additional ligands (like water or anions) to complete the coordination sphere, leading to geometries such as octahedral. uodiyala.edu.iq X-ray crystallography provides definitive structural information, and for a derivative like 2-(2,3-dihydroxy benzylidene)-N-ethylhydrazine-1-carbothioamide, the crystal structure was determined to be monoclinic. researchgate.net

Magnetic susceptibility measurements at room temperature are a powerful tool for determining the electronic structure and, by extension, the geometry of transition metal complexes. The measured magnetic moment (μ_eff) helps to determine the number of unpaired electrons in the metal's d-orbitals.

For example, Co(II) (d⁷) complexes with octahedral geometry typically show magnetic moments in the range of 4.3-5.2 B.M., indicative of high-spin complexes. researchgate.net Octahedral Ni(II) (d⁸) complexes generally have magnetic moments between 2.8 and 3.5 B.M., corresponding to two unpaired electrons. researchgate.net Cu(II) (d⁹) complexes, with one unpaired electron, usually exhibit magnetic moments around 1.7-2.2 B.M., which is consistent with either square planar or distorted octahedral geometries. researchgate.net Binuclear complexes, such as some vanadyl complexes with bis(N-ethylhydrazine-1-carbothioamide) ligands, may show subnormal magnetic moments due to antiferromagnetic coupling between the metal centers.

Table 2: Magnetic Moments and Proposed Geometries for Metal Complexes of an N-Ethylhydrazine-1-carbothioamide Derivative*

| Metal Complex | Magnetic Moment (μ_eff, B.M.) | Proposed Geometry | Reference |

|---|---|---|---|

| Co(II) | 4.55 | Octahedral | researchgate.net |

| Ni(II) | 3.15 | Octahedral | researchgate.net |

| Cu(II) | 1.85 | Square Planar | researchgate.net |

| Zn(II) | Diamagnetic | (Not determined by this method) | researchgate.net |

Tautomeric Forms (Keto-Thione vs. Enol-Thiol) in Metal Coordination

Ligands derived from N-ethylhydrazine-1-carbothioamide can exist in different tautomeric forms due to the mobility of protons. encyclopedia.pubpressbooks.publibretexts.org When attached to a carbonyl-containing moiety, the ligand can exhibit keto-enol tautomerism, and the thioamide group allows for thione-thiol tautomerism. researchgate.net

In the solid state and in solution, the free ligands predominantly exist in the keto-thione form. researchgate.netdntb.gov.ua This is evidenced by the presence of characteristic IR absorption bands for ν(C=O) and ν(C=S) and the presence of the N-H proton signal in the ¹H NMR spectrum. researchgate.net

Upon coordination to a metal ion, a significant structural change occurs. Spectroscopic evidence indicates that the ligand coordinates to the metal in its deprotonated enol-thiol form. researchgate.net This is confirmed in the IR spectra of the complexes by the disappearance of the ν(N-H) and ν(C=O) bands and the appearance of new bands corresponding to the azomethine ν(C=N) and enolic ν(C-O) vibrations. researchgate.netdntb.gov.ua This deprotonation and tautomerization allows the ligand to act as a mononegative or binegative chelating agent, forming stable complexes by coordinating through the enolic oxygen, azomethine nitrogen, and thiolic sulfur atoms. researchgate.net This tautomeric shift is a critical aspect of the coordination chemistry of these ligands, enabling strong chelation and the formation of diverse metal complexes. researchgate.net

Chelation Thermodynamics and Kinetics

The formation of metal complexes with 1-Ethylhydrazine-1-carbothioamide, a member of the thiosemicarbazone family of ligands, is governed by fundamental thermodynamic and kinetic principles. While specific experimental data for this compound is limited in publicly accessible literature, a comprehensive understanding can be derived from studies on closely related thiosemicarbazone derivatives. These studies provide valuable insights into the stability, spontaneity, and reaction rates of the chelation process.

The thermodynamic stability of metal-ligand complexes is a critical factor that dictates the feasibility and spontaneity of their formation. This is quantitatively expressed by the formation constant (Kf) or stability constant (β), with larger values indicating greater stability. The Gibbs free energy change (ΔG) associated with the complexation reaction is directly related to the stability constant and provides a measure of the reaction's spontaneity. A negative ΔG value signifies a spontaneous process under constant temperature and pressure. The enthalpy change (ΔH) reflects the heat absorbed or released during the reaction, indicating whether the process is endothermic (positive ΔH) or exothermic (negative ΔH). The entropy change (ΔS) represents the change in the degree of disorder or randomness of the system upon complex formation.

Kinetic studies, on the other hand, focus on the rate at which these complexation reactions occur. Factors influencing the kinetics include the nature of the metal ion and the ligand, the solvent, and the reaction temperature. Understanding the kinetics provides information on the mechanism of complex formation and the lability of the resulting complexes.

Detailed Research Findings

Research on various thiosemicarbazone derivatives reveals key thermodynamic and kinetic trends that are applicable to this compound.

Thermodynamic Stability and Spontaneity:

Studies on thiosemicarbazone complexes with divalent transition metal ions such as Cu(II), Ni(II), Co(II), and Mn(II) consistently show a high affinity of these ligands for metal ions, leading to the formation of stable complexes. epa.gov The stability of these complexes generally follows the Irving-Williams series: Mn(II) < Co(II) < Ni(II) < Cu(II). epa.gov This trend is attributed to the decrease in ionic radii and the increase in the crystal field stabilization energy across the series.

The substitution on the thiosemicarbazone backbone can influence the thermodynamic parameters. For example, the introduction of an electron-releasing group like a methyl group can increase the basicity of the donor atoms, potentially leading to the formation of more stable complexes. epa.gov

Interactive Data Table: Thermodynamic Parameters for Thiosemicarbazone Metal Complexes

The following table summarizes representative thermodynamic data for the formation of metal complexes with various thiosemicarbazone ligands. It is important to note that these values are for related compounds and serve as an illustrative guide for the expected behavior of this compound.

| Ligand | Metal Ion | log K1 | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

| 2-(1-(2-phenyl-hydrazono)-propan-2-ylidene) hydrazine-carbothioamide (TPHP) | Cu(II) | 10.5 | -60.0 | -45.0 | 50.3 | epa.gov |

| 2-(1-(2-phenyl-hydrazono)-propan-2-ylidene) hydrazine-carbothioamide (TPHP) | Ni(II) | 8.5 | -48.5 | -35.0 | 45.3 | epa.gov |

| 2-(1-(2-phenyl-hydrazono)-propan-2-ylidene) hydrazine-carbothioamide (TPHP) | Co(II) | 8.0 | -45.7 | -30.0 | 52.6 | epa.gov |

| 2-(1-(2-phenyl-hydrazono)-propan-2-ylidene) hydrazine-carbothioamide (TPHP) | Mn(II) | 6.5 | -37.1 | -25.0 | 40.6 | epa.gov |

| 4-Phenyl-1-diacetyl-monoxime-3-thiosemicarbazone (BMPTS) | Cu(II) | - | Negative | Positive | Positive | rroij.com |

Note: The data for BMPTS indicates the signs of the thermodynamic parameters as specific values were not provided in the source.

Kinetics of Chelation:

Kinetic studies on the formation of thiosemicarbazone metal complexes have shown that these reactions are generally fast, often occurring on the timescale of seconds. uomustansiriyah.edu.iq The reactions typically follow pseudo-first-order kinetics when the concentration of one reactant (either the metal ion or the ligand) is in large excess. uomustansiriyah.edu.iq

The rate of complex formation is influenced by several factors. The nature of the metal ion plays a significant role, with reaction rates often varying in a manner that does not strictly follow the thermodynamic stability trend. The geometry of the ligand and any steric hindrance can also affect the rate at which the complex is formed. For instance, the formation of a 1:2 metal-to-ligand complex can be slower than the formation of a 1:1 complex due to steric hindrance from the first ligand. epa.gov

Kinetic investigations into the oxidation of thiosemicarbazide and its metal complexes have also been conducted, providing insights into the reactivity of the coordinated ligand. rsc.org These studies reveal that the complexation can alter the redox properties of the thiosemicarbazide moiety.

Reactivity Profiles and Reaction Mechanisms of 1 Ethylhydrazine 1 Carbothioamide

Nucleophilic and Electrophilic Reaction Pathways

1-Ethylhydrazine-1-carbothioamide predominantly functions as a nucleophile, a molecule that donates a pair of electrons to form a new covalent bond. masterorganicchemistry.com Its structure contains several electron-rich sites, including the lone pairs on the sulfur atom and the nitrogen atoms of the hydrazine (B178648) moiety, which can readily attack electron-deficient species (electrophiles). researchgate.net

The chemical properties of thioamides like this compound are characterized by two primary active centers: one associated with the nitrogen atom's unshared electron pair and the other localized on the thiocarbonyl group (C=S). researchgate.net This dual nucleophilicity allows for reactions at either the sulfur or nitrogen atoms, depending on the nature of the electrophile and the reaction conditions. For instance, it can react with a variety of carbon electrophiles, such as chloroacetic acid, maleic anhydride, and acetylacetone, to initiate the synthesis of various heterocyclic compounds. researchgate.net

Table 1: Nucleophilic Reactions of Thiosemicarbazide (B42300) Analogs

| Electrophile | Reaction Type | Resulting Intermediate/Product |

|---|---|---|

| α-Haloketones | Hantzsch Thiazole (B1198619) Synthesis | Thiazole derivatives researchgate.net |

| Acid Anhydrides | Acylation/Cyclization | Thiazolidin-4-ones chim.it |

| Isothiocyanates | Addition | Dithiocarbazates |

While its primary role is that of a nucleophile, electrophilic pathways for this compound are less direct. They typically involve a preliminary activation step. For example, protonation of the sulfur or nitrogen atom under acidic conditions can render the molecule more susceptible to attack by other nucleophiles. This is a key step in certain cyclization reactions. researchgate.net

Intramolecular Cyclization Mechanisms to Form Fused Heterocycles

A hallmark of the reactivity of this compound and its derivatives is their ability to undergo intramolecular cyclization to form stable, fused heterocyclic systems. These reactions are synthetically valuable for creating compounds like 1,2,4-triazoles and 1,3,4-thiadiazoles. researchgate.net The reaction pathway and final product are often directed by the choice of reaction conditions, particularly the pH.

Base-Catalyzed Cyclization to 1,2,4-Triazoles: In the presence of a strong base, the thiosemicarbazide derivative can be deprotonated. The resulting anion facilitates an intramolecular nucleophilic attack, typically leading to the formation of a 1,2,4-triazole-3-thiol ring. Subsequent tautomerization often favors the thione form. researchgate.netmdpi.com The reaction of 2,2'-(benzene-1,3,5-tricarbonyl)tris(N-ethylhydrazine-1-carbothioamide) with a base, for example, yields the corresponding tris-1,2,4-triazole. mdpi.com

Acid-Catalyzed Cyclization to 1,3,4-Thiadiazoles: Under strongly acidic conditions, the reaction proceeds through a different mechanism. The acid protonates the sulfur atom, enhancing its electrophilicity. The terminal amino group of the hydrazine moiety then acts as the intramolecular nucleophile, attacking the thiocarbonyl carbon, which, after dehydration, results in the formation of a 2-amino-1,3,4-thiadiazole (B1665364) ring. researchgate.net

Oxidative Cyclization: Certain oxidizing agents can also promote cyclization. For instance, the reaction of a similar N-methylhydrazine derivative in the presence of anhydrous ferric chloride (FeCl₃) leads to the formation of a 5-(1H-indol-3-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.gov This type of reaction is believed to proceed via an oxidative mechanism that facilitates the ring closure.

Table 2: Cyclization Pathways for Thiosemicarbazide Derivatives

| Condition | Intermediate Steps | Final Heterocyclic Product |

|---|---|---|

| Strong Base (e.g., KOH) | Deprotonation, Intramolecular N-attack on C=S | 1,2,4-Triazole-3-thione researchgate.netmdpi.com |

| Strong Acid (e.g., H₂SO₄) | S-Protonation, Intramolecular N-attack on C=S, Dehydration | 2-Amino-1,3,4-Thiadiazole researchgate.net |

Oxidation and Reduction Chemistry

The concepts of oxidation and reduction in organic chemistry often refer to the change in the number of bonds to hydrogen versus bonds to heteroatoms (like oxygen, nitrogen, or sulfur). libretexts.orgmasterorganicchemistry.com

Oxidation: The most significant oxidative chemistry of this compound involves oxidative cyclization, as mentioned previously. nih.gov In these reactions, the formation of the heterocyclic ring is accompanied by a formal oxidation of the starting material. For example, the conversion of a thiosemicarbazide to a 1,2,4-triazole (B32235) or a 1,3,4-thiadiazole (B1197879) involves the loss of hydrogen atoms and the formation of new carbon-nitrogen or carbon-sulfur double bonds, which constitutes an oxidation of the core structure. researchgate.net

Reduction: The reduction of this compound is less commonly documented in the literature. In principle, the thiocarbonyl group (C=S) could be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents, but this is not a typical synthetic application for this class of compounds. The primary utility of this molecule lies in its role as a precursor to more complex, oxidized heterocyclic structures.

Solvent Effects on Reactivity and Tautomerism

The solvent in which a reaction is conducted can significantly influence the reactivity and the structural form of this compound due to its ability to exist in different tautomeric forms. numberanalytics.com

Tautomerism: this compound can exhibit thione-thiol tautomerism, an equilibrium between the thioketo form (C=S) and the thio-enol form (C-SH). Spectroscopic data for related compounds suggest that the thione form is generally the more stable tautomer in solution. mdpi.com

Figure 1: Thione-Thiol Tautomerism

Solvent Effects: The choice of solvent can affect both reaction rates and the position of the tautomeric equilibrium.

Polarity: Polar solvents can stabilize more polar tautomers through dipole-dipole interactions. numberanalytics.com

Hydrogen Bonding: Protic solvents (like ethanol) can act as hydrogen bond donors and acceptors, potentially stabilizing both tautomers and transition states during a reaction. researchgate.net In contrast, aprotic dipolar solvents (like DMF) have been shown to give better results in some cyclocondensation reactions of related compounds. nih.gov Studies on similar molecules have shown that water molecules can lower the energy barriers for proton transfer between tautomers by forming hydrogen-bonded bridges. mdpi.com

Table 3: Influence of Solvent on Tautomerism and Reactivity | Solvent Type | Potential Effect | Example | | :--- | :--- | :--- | | Polar Protic (e.g., Ethanol) | Stabilizes tautomers and transition states via H-bonding; used in isothiocyanate reactions. researchgate.net | | Aprotic Dipolar (e.g., DMF) | Can favor specific reaction pathways; may give better yields in some cyclocondensations. nih.gov | | Non-polar (e.g., Toluene) | Less interaction with solute; may favor the less polar tautomer. |

Applications in Advanced Chemical and Biological Research

Role in Organic Synthesis as a Versatile Building Block

1-Ethylhydrazine-1-carbothioamide serves as a fundamental building block in organic synthesis, primarily due to the reactive nature of its hydrazine (B178648) and thiocarbamide moieties. These functional groups allow for a wide range of chemical transformations, making it a valuable precursor for constructing complex molecular architectures.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. This compound is a key starting material for the synthesis of various bioactive heterocyclic scaffolds, including triazoles and thiazoles. raco.catmdpi.com

Triazole Derivatives: 1,2,4-triazole (B32235) derivatives are readily synthesized from this compound intermediates. raco.cat These compounds are of significant interest due to their wide spectrum of biological activities, including antimicrobial and antihypertensive properties. raco.cat The synthetic pathway often involves the cyclization of the thiosemicarbazide (B42300) derivative under various reaction conditions. raco.catmdpi.com For example, new series of 1,2,4-triazole derivatives can be efficiently synthesized by the cyclization of 2-benzoylhydrazine-1-carboximidamide in refluxing water. mdpi.com

Thiazole (B1198619) Derivatives: The reaction of this compound with α-halocarbonyl compounds provides a straightforward route to thiazole derivatives. dovepress.commdpi.com Thiazoles are another class of heterocyclic compounds with demonstrated biological importance, including anticancer and antimicrobial activities. mdpi.comnih.gov The synthesis often proceeds through a one-pot, three-component reaction, highlighting the efficiency of using this compound as a precursor. nih.gov

A variety of substituted thiazole derivatives have been synthesized from thiosemicarbazide precursors, as illustrated in the following table:

| Precursor | Reagent | Resulting Thiazole Derivative | Reference |

| Thiosemicarbazone derivative | α-halocarbonyl compound | Substituted thiazole | dovepress.com |

| Thiocarbohydrazone derivative | α-halocarbonyl compound | Substituted thiazole | dovepress.com |

| Thiosemicarbazone derivative | Ethylchloroacetate | Thiazole-4-one derivative | dovepress.com |

| Thiasemicarbazone derivatives | α-bromoketone derivative | Di-, tri-, and tetrathiazole moieties | mdpi.com |

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. This compound and its derivatives are excellent candidates for designing supramolecular assemblies due to their ability to form multiple hydrogen bonds. rsc.org

The study of these interactions is fundamental to crystal engineering, where the goal is to design and synthesize new solid-state materials with desired properties. The predictable hydrogen bonding patterns of this compound-containing compounds make them valuable tools in this field. researchgate.netchinesechemsoc.org

Ligand Design for Catalytic Systems

The coordination chemistry of this compound and its derivatives is well-established, with the ligand capable of binding to metal ions through its sulfur and nitrogen atoms. This chelating ability makes it a valuable component in the design of ligands for catalytic systems.

Metal complexes of thiosemicarbazones have shown promise in various catalytic applications. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the this compound backbone, thereby influencing the catalytic activity and selectivity of the resulting metal complex. While direct catalytic applications of this compound complexes are still an emerging area of research, the foundational coordination chemistry suggests significant potential.

Research in Functional Materials Development

The unique electronic and structural properties of this compound and its derivatives make them attractive for the development of new functional materials with specific optical and coating properties.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for applications in optoelectronics and photonics, such as frequency conversion and optical switching. arxiv.org The design of new NLO materials is an active area of research, with a focus on creating materials with large NLO responses and good transparency. rsc.orgnih.gov

Organic molecules with π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO properties. arxiv.org Thiosemicarbazone derivatives, including those derived from this compound, can be designed to possess these features. The presence of the sulfur atom and the delocalized π-electron system can contribute to the second-order hyperpolarizability of the molecule, a key parameter for NLO activity. arxiv.org Research in this area involves both the synthesis of new compounds and the theoretical calculation of their NLO properties to guide the design of more efficient materials. arxiv.org

The ability of this compound derivatives to form stable complexes with various metal ions has led to their investigation in the development of advanced materials and coatings. These complexes can exhibit interesting properties, such as enhanced stability and specific functionalities. For example, metal complexes of thiosemicarbazides have been explored for their potential as UV-protective agents in coatings. researchgate.net The development of novel thiosemicarbazone derivatives continues to be an active area of research for creating new materials with tailored properties. mdpi.com

The unique structural features of this compound and its derivatives, particularly the presence of nitrogen and sulfur donor atoms, make them valuable scaffolds in various advanced research applications. These compounds exhibit significant potential in the development of sophisticated analytical tools and in the fundamental investigation of biological processes at a molecular level.

Development of Sensors and Probes for Trace Element Detection

The carbothioamide moiety is an effective chelating agent for various metal ions. This property is harnessed to develop sensitive and selective sensors and probes for the detection of trace elements. The binding of a metal ion to a carbothioamide-based ligand often results in a measurable change in the molecule's photophysical properties, such as a shift in color (colorimetric sensor) or a change in fluorescence intensity (fluorescent probe). mdpi.com

Derivatives of hydrazine-1-carbothioamide have been successfully employed as chemosensors for a range of metal ions. For instance, a pyrene-based fluorescent sensor, N'-(pyrene-1-ylmethylene)anthracen-2-amine (APSB), was designed for the selective and sensitive detection of Fe³⁺ ions. acs.org This sensor demonstrated a "turn-on" fluorescence response, with a 17-fold enhancement in intensity upon binding to Fe³⁺, and achieved a very low detection limit of 1.95 nM. acs.org Similarly, coumarin-based fluorescent probes, which are known for their high quantum yield and photostability, have been developed for sensing metal ions like Sn²⁺. nih.govrsc.org The general mechanism involves the coumarin (B35378) fluorophore linked to a chelating unit, where metal binding alters the electronic properties and, consequently, the fluorescence output. nih.govrsc.org Research has shown that the design of such sensors can be finely tuned to achieve high selectivity for specific metal ions even in the presence of other competing ions. mdpi.com

Table 1: Examples of Hydrazine-Carbothioamide Derivatives in Metal Ion Sensing

| Sensor Derivative Base | Target Ion | Sensing Mechanism | Limit of Detection (LOD) | Reference |

| Pyrene | Fe³⁺ | Turn-on Fluorescence | 1.95 nM | acs.org |

| Coumarin | Sn²⁺ | Fluorescence Quenching | 3.89 x 10⁻⁶ M | nih.gov |

| Thiazolyl-hydrazone | Cu²⁺ | Colorimetric & Fluorescence Quenching | 0.75 µM | mdpi.com |

Chelation-Based Separation and Preconcentration Techniques

The ability of this compound derivatives to form stable complexes with metal ions is also exploited in separation science. These compounds can act as powerful chelating agents in techniques designed to separate and preconcentrate trace amounts of heavy metals from complex matrices like water and food samples, thereby facilitating their accurate quantification by analytical instruments. researchgate.netresearchgate.netbohrium.com

A notable example is the use of 2-(2-(2-(4-bromobenzyl)-1H-benzo[d]imidazole-1-yl)acetyl)-N-ethylhydrazine-1-carbothioamide (BIMANEC) in a carrier element-free coprecipitation (CEFC) method. researchgate.net This technique was developed for the trace determination of Cu(II) and Cd(II) in vegetable and water samples prior to analysis by flame atomic absorption spectrometry (FAAS). researchgate.netresearchgate.net The method relies on the formation of a precipitate between BIMANEC and the target metal ions, which can then be easily separated from the bulk sample. researchgate.net Optimization of parameters such as pH, amount of the chelating agent, and centrifugation time is crucial for achieving high recovery rates and low detection limits. researchgate.netresearchgate.net Under optimal conditions, this method achieved limits of detection of 0.51 µg L⁻¹ for Cu(II) and 2.28 µg L⁻¹ for Cd(II), with a preconcentration factor of 80. researchgate.netbohrium.comresearchgate.net

Table 2: Optimized Conditions for Preconcentration of Cu(II) and Cd(II) using BIMANEC

| Parameter | Optimal Value |

| pH | 8.0 |

| BIMANEC Mass | 4.0 mg |

| Sample Volume | 100 mL |

| Standing Time | 5 min |

| Centrifugation | 3 min at 2500 rpm |

| Data sourced from research on the carrier element-free coprecipitation (CEFC) method. researchgate.netresearchgate.net |

Mechanistic Investigations of Biological Interactions (In Vitro Studies Only)

In vitro studies are fundamental to understanding the potential biochemical and pharmacological activities of novel compounds. Derivatives of this compound have been the subject of numerous mechanistic investigations to explore their interactions with key biological targets like enzymes and DNA.

Elucidation of Enzyme Inhibition Mechanisms

Thiosemicarbazones, which are structurally related to carbothioamides, are known to be effective enzyme inhibitors. Research has focused on elucidating the mechanisms by which these compounds exert their inhibitory effects. Derivatives of this compound have been synthesized and evaluated as inhibitors of various enzymes, including monoamine oxidases (MAO). mdpi.com

For example, a study on (E)-2-(benzofuran-2-ylmethylene)-N-ethylhydrazine-1-carbothioamide and related derivatives identified them as potent and selective inhibitors of human monoamine oxidase-B (hMAO-B). mdpi.com To determine the mechanism of inhibition, enzyme kinetic studies are performed. Lineweaver-Burk plots, derived from measuring reaction velocities at different substrate and inhibitor concentrations, can reveal the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive). semanticscholar.org For a thiazolylhydrazine derivative targeting MAO-A, this method determined the inhibition to be competitive and reversible. semanticscholar.org Molecular docking simulations are also frequently used to complement experimental data, providing insights into the specific binding interactions between the inhibitor and the active site of the enzyme. mdpi.comacs.org

Table 3: In Vitro MAO-B Inhibition by a Benzofuran Derivative of N-Ethylhydrazine-1-Carbothioamide

| Compound | Target Enzyme | IC₅₀ (µM) |

| (E)-2-(benzofuran-2-ylmethylene)-N-ethylhydrazine-1-carbothioamide | hMAO-B | 0.121 ± 0.008 |

| IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity. mdpi.com |

Studies on DNA and Biomolecule Binding Modes

The interaction of small molecules with DNA is a critical area of research, particularly for the development of new therapeutic agents. Derivatives of this compound and their metal complexes have been investigated for their ability to bind to DNA. researchgate.net The planar aromatic portions of these molecules allow them to interact with the DNA double helix, primarily through intercalation (inserting between base pairs) or groove binding. researchgate.netmdpi.com

Several biophysical techniques are employed to study these interactions in vitro. UV-Visible absorption spectroscopy is used to monitor changes in the molecule's absorption spectrum upon addition of DNA; a decrease in intensity (hypochromism) and a shift to longer wavelengths (red shift) often indicate intercalative binding. researchgate.netmdpi.com Fluorescence spectroscopy and viscosity measurements provide further evidence for the binding mode. researchgate.net For instance, a study of metal complexes of 2-(3,4-dihydronaphthalen-1(2H)-ylidene)-N-ethylhydrazine-1-carbothioamide used a colorimetric assay with the dye methyl green to assess DNA binding, demonstrating the genotoxic potential of the ligand. researchgate.net The strength of the interaction is quantified by the binding constant (K_b), which can be calculated from spectroscopic titration data. mdpi.com

In Vitro Antioxidant Mechanism Research

Oxidative stress caused by free radicals is implicated in numerous disease processes. Antioxidants counteract this damage by neutralizing free radicals. nih.gov Carbothioamide derivatives are investigated for their antioxidant potential due to the electron-donating properties of their sulfur and nitrogen atoms. researchgate.net

The primary mechanism involves the donation of an electron or a hydrogen atom to a free radical, thereby stabilizing it. The in vitro antioxidant activity of these compounds is commonly assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net In this test, the ability of the compound to reduce the stable DPPH radical is measured spectrophotometrically by the decrease in absorbance of the DPPH solution. Studies on carbazole (B46965) hydrazine-carbothioamide derivatives have demonstrated their potential as potent antioxidant agents. nih.gov Research on (Z)-N-ethyl-2-(5-methoxy-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide and other related structures confirms the contribution of the carbothioamide scaffold to antioxidant activity. dergipark.org.trresearchgate.net Furthermore, metal complexes of these ligands can also exhibit significant antioxidant properties. nih.gov

In Vitro Antimicrobial Action Mechanisms

Derivatives of this compound have shown notable in vitro activity against a range of microbial pathogens, including bacteria and fungi. The antimicrobial potential of these compounds is a significant area of research, with studies aiming to elucidate their precise mechanisms of action.

The in vitro antibacterial and antifungal activities of newly synthesized compounds are often evaluated using standard methods like the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). nih.govsemanticscholar.org For instance, certain carbazole hydrazine-carbothioamide derivatives have been tested against Escherichia coli, Staphylococcus aureus, and Candida albicans. nih.gov The results from these studies indicate that some compounds exhibit significant antimicrobial effects. nih.gov Similarly, other studies have reported the broad-spectrum antimicrobial activity of hydrazine derivatives, suggesting their potential as lead compounds for the development of new antibiotics.

The mechanism of antimicrobial action is thought to be linked to the thiosemicarbazide scaffold, which is a versatile component in the development of antimicrobial agents. ijbpas.comcuni.cz This scaffold is believed to interact with various biological targets within microbial cells, leading to the inhibition of growth or cell death. For example, some studies have investigated the antimicrobial properties of benzoxazinone (B8607429) derivatives combined with a thiosemicarbazone scaffold, highlighting the importance of this structural combination. ijbpas.com

It has been observed that the antimicrobial activity can vary depending on the specific structural modifications of the this compound core. For instance, some derivatives have shown higher effectiveness against Gram-positive bacteria compared to Gram-negative bacteria and yeasts. semanticscholar.org One study found that a particular derivative was most active against all tested strains, with its antimicrobial and antifungal activity surpassing that of the standard drug trimethoprim. zsmu.edu.ua

Table 1: In Vitro Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative | Target Microorganism | Observed Effect | Reference |

|---|---|---|---|

| Carbazole hydrazine-carbothioamide derivative | S. aureus, E. coli, C. albicans | Significant antimicrobial and antifungal effects. | nih.gov |

| Benzoxazinone-thiosemicarbazone derivative | Gram-positive and Gram-negative bacteria | Potent antimicrobial properties. | ijbpas.com |

| 2-(2-((5-(adamantane-1-yl)-4-phenyl-1,2,4-triazole-3-yl)thio)acetyl)-N-ethyl-hydrazine-carbothioamide | Various test strains | Antimicrobial and antifungal activity several times exceeding the standard trimethoprim. | zsmu.edu.ua |

| Hydrazine-based compounds | Common pathogens | Broad-spectrum activity, particularly against Gram-positive bacteria. | |

| Benzenesulfonyl-N-Methylhydrazine-1-Carbothioamide (WZ4) | S. epidermidis, B. subtilis, B. cereus | Good activity with MIC values of 62.5–125 µg/mL. | semanticscholar.org |

In Vitro Antineoplastic Mechanism Investigations (e.g., Apoptosis Induction Pathways, Cell Cycle Modulation)

The antineoplastic potential of this compound derivatives has been a major focus of research, with numerous studies investigating their cytotoxic effects and the underlying molecular mechanisms in various cancer cell lines.

A common mechanism of action observed for these compounds is the induction of apoptosis, or programmed cell death, in cancer cells. For example, certain novel carbazole hydrazine-carbothioamide scaffolds have been shown to induce apoptosis in MCF-7 breast cancer cell lines. nih.gov The induction of apoptosis is often mediated through the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival. nih.gov Further investigations have revealed that these compounds can trigger apoptosis by affecting the expression of apoptosis-related genes. For instance, treatment with specific derivatives has led to an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

In addition to apoptosis induction, modulation of the cell cycle is another important mechanism through which these compounds exert their anticancer effects. Studies have shown that some derivatives can cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. For example, a paracyclophanylthiazole derivative was found to induce significant growth arrest at the G2/M phase in leukemia cells. mdpi.com Similarly, other studies have reported cell cycle arrest in the S phase. nih.gov

The cytotoxic activity of these compounds has been evaluated against a variety of human tumor cell lines, including those from the liver (HepG-2), prostate (PC3), and breast (MCF-7). nih.govmdpi.com The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for many of these derivatives. For instance, some compounds have exhibited remarkable cytotoxic activities with low micromolar IC50 values. nih.gov

Table 2: In Vitro Antineoplastic Mechanisms of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Carbazole hydrazine-carbothioamide derivative | MCF-7 | Apoptosis induction, PI3K/Akt/mTOR pathway inhibition, cell cycle arrest | Potent anticancer effects with an IC50 value of 4.99 µM. | nih.gov |

| Paracyclophanylthiazole derivative | Leukemia SR cells | G2/M phase cell cycle arrest | Significant growth arrest compared to control cells. | mdpi.com |

| Pyrazoline-based derivative (6e) | MCF-7 | Apoptosis induction, dual EGFR/HER2 inhibition | Stimulated apoptotic cell death (27.99%) and exhibited potent EGFR/HER2 inhibition. | nih.gov |

| Quinazoline-based thalidomide (B1683933) analog (XIVc) | HepG-2 | Apoptosis induction, cell cycle arrest (S phase) | Induced an eightfold increase in caspase-8 levels. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to understand the relationship between the chemical structure of a compound and its biological activity. These studies are instrumental in the rational design and optimization of new drug candidates.

For derivatives of this compound, QSAR models have been developed to predict their biological activities, such as their inhibitory effects on specific enzymes or their hypoglycemic activity. rsc.org These models often use various molecular descriptors that quantify different aspects of the chemical structure. For example, a QSAR model was built to understand the descriptors that might be correlated with the hypoglycemic activity of new quinoxaline (B1680401) derivatives. rsc.org

Predictive modeling, often integrated with in silico computational approaches, plays a crucial role in modern drug discovery. nih.gov By using computational algorithms, scientists can screen large libraries of virtual compounds, predict their physicochemical properties and potential biological activities, and prioritize them for experimental validation. nih.gov This approach helps in expediting the identification of promising drug candidates and optimizing their chemical structures for enhanced efficacy and safety. nih.govacs.org

For instance, QSAR models have been successfully used to design and predict the bioactivity of novel compounds. acs.org In some studies, the predicted activity from QSAR models has shown good correlation with the experimental results obtained from in vitro assays. acs.org These computational tools provide valuable insights that aid in the rational design of new therapeutics based on the this compound scaffold.

Future Directions and Emerging Research Frontiers

Development of Novel Synthetic Routes

The synthesis of thiosemicarbazide (B42300) derivatives is well-established, typically involving the reaction of hydrazides with isothiocyanates or the condensation of thiosemicarbazide with carbonyl compounds like aldehydes and ketones. irjmets.comjetir.orgmdpi.com For 1-Ethylhydrazine-1-carbothioamide, future research is poised to move beyond these traditional methods towards more innovative and efficient synthetic strategies.

Key areas of development include:

Microwave-Assisted Synthesis: This technique offers the potential for rapid reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. icm.edu.pl

Flow Chemistry: Utilizing continuous flow reactors can enhance control over reaction parameters, improve safety for sensitive intermediates, and facilitate scalability.

Catalyst-Free and One-Pot Reactions: Designing syntheses that minimize or eliminate the need for catalysts and reduce the number of purification steps aligns with the principles of green chemistry, making the production of this compound more sustainable and cost-effective.

Electrochemical Synthesis: The electrochemical oxidation of metals in the presence of thiosemicarbazone ligands has been shown to produce unique cyclometalated compounds, a method that could be adapted for the direct synthesis of novel this compound derivatives. mdpi.com

Exploration of New Coordination Complexes and Their Applications

The nitrogen and sulfur atoms within the this compound structure make it an excellent chelating ligand, capable of forming stable complexes with a wide array of transition metal ions. icm.edu.plnih.gov While complexes with common metals like copper, cobalt, nickel, and zinc have been extensively studied, a significant frontier lies in exploring coordination with less conventional metals. researchgate.netbohrium.commdpi.com

Future research will likely focus on synthesizing and characterizing novel complexes of this compound with metals such as:

Platinum(II) and Palladium(II): These metals are known for their use in anticancer drugs, and their complexes with this ligand could yield potent therapeutic agents. researchgate.net

Vanadyl(IV): Vanadium complexes have shown potential as insulin-mimetic and anticancer agents.

Ruthenium(II): Ruthenium complexes are being investigated as alternatives to platinum-based drugs and for catalytic applications. icm.edu.pl

Silver(I): Silver complexes are well-known for their antimicrobial properties.

The resulting coordination compounds are expected to find applications in diverse fields, from medicinal chemistry, where they may act as anticancer or antimicrobial agents, to materials science, where they could be used in the development of new sensors or catalysts. icm.edu.pl The coordination of the metal ion can enhance the biological activity of the thiosemicarbazide ligand itself. nih.gov

Advanced Computational Modeling for Rational Design

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work. For this compound and its derivatives, advanced computational modeling is an emerging frontier for their rational design.

Future research will increasingly rely on methods such as:

Density Functional Theory (DFT): To optimize the molecular geometry of the ligand and its metal complexes, calculate electronic properties like the HOMO-LUMO energy gap, and simulate spectroscopic data (FTIR, NMR) to support experimental characterization. researchgate.netdntb.gov.ua

Molecular Docking: To simulate the interaction of this compound and its metal complexes with biological targets, such as enzymes or DNA. This helps in predicting their potential as drugs and understanding their mechanism of action. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of a series of derivatives with their biological activity, enabling the design of more potent compounds.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico tools can predict the drug-likeness and potential toxicity of new derivatives, helping to prioritize which compounds to synthesize and test experimentally. mdpi.com

These computational approaches will accelerate the discovery and optimization of this compound-based compounds for specific applications.

Deeper Mechanistic Insights into Biological Activity

While thiosemicarbazides and their metal complexes are known to possess a wide range of biological activities, including anticancer, antibacterial, and antifungal properties, the precise mechanisms of action are often not fully understood. mdpi.comnih.gov A critical future direction for this compound is the detailed elucidation of its biological mechanisms.

Research should focus on investigating specific molecular targets and pathways, such as:

Enzyme Inhibition: Many thiosemicarbazones function by inhibiting key enzymes. Future studies could investigate whether this compound or its complexes inhibit enzymes crucial for pathogen or cancer cell survival, such as topoisomerase II or DNA gyrase. mdpi.com

DNA Interaction: Determining if these compounds can bind to DNA, and whether they do so via intercalation or other modes, is crucial to understanding their cytotoxic effects.

Induction of Apoptosis: Investigating the ability of these compounds to trigger programmed cell death in cancer cells and identifying the specific signaling pathways involved (e.g., PI3K/Akt/mTOR) is a key area of cancer research. nih.gov